Product packaging for Xanoxic acid(Cat. No.:CAS No. 33459-27-7)

Xanoxic acid

Cat. No.: B1682286
CAS No.: 33459-27-7
M. Wt: 298.29 g/mol
InChI Key: NYKPKXPWOWUPJV-UHFFFAOYSA-N
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Description

Xanoxic acid (CAS 33459-27-7) is an organic compound with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol . It is characterized as a xanthene derivative, specifically 7-isopropoxy-9-oxoxanthene-2-carboxylic acid . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. While detailed pharmacological data for this compound is limited, its core structure suggests relevance in medicinal chemistry research. Researchers may investigate its potential as a scaffold for developing anti-inflammatory agents, given that its structure is characteristic of certain carboxylic acid-containing compounds explored for such activity . The presence of a carboxylic acid functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), which typically work by inhibiting cyclooxygenase (COX) enzymes . Further research is needed to fully elucidate the specific mechanisms of action, research applications, and biochemical pathways of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B1682286 Xanoxic acid CAS No. 33459-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33459-27-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

9-oxo-7-propan-2-yloxyxanthene-2-carboxylic acid

InChI

InChI=1S/C17H14O5/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15/h3-9H,1-2H3,(H,19,20)

InChI Key

NYKPKXPWOWUPJV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Appearance

Solid powder

Other CAS No.

33459-27-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xanoxic acid;  RS-7540;  RS 7540;  RS7540.

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Xanoxic Acid

Retrosynthetic Analysis and Strategic Design for Xanoxic Acid Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves transforming a target molecule into simpler precursor structures by conceptually breaking bonds or transforming functional groups chemistry.coache3s-conferences.org. This process helps in visualizing a synthetic route as a sequence of achievable individual transformations chemistry.coach.

Modern synthetic strategies aim to improve efficiency and yield, particularly for complex molecules and libraries of compounds.

Divergent Synthesis: In contrast, divergent synthesis starts from a common intermediate and branches out to create a variety of related compounds or a library of diverse structures sathyabama.ac.inresearchgate.netresearchgate.netwikipedia.orgrsc.org. This approach is particularly useful in combinatorial chemistry and diversity-oriented synthesis, allowing for the rapid generation of numerous analogues from a single precursor wikipedia.org.

While these strategies are widely applied in the synthesis of complex organic molecules and their analogues, specific applications of convergent or divergent synthesis for this compound or its derivatives are not explicitly detailed in the provided search findings. However, the existence of "this compound derivatives" who.intshsbc.edu.etwho.int suggests that such strategies could be employed in their preparation.

Evolution of Classical Synthetic Routes to this compound

Exploration of Novel Reaction Methodologies for this compound

The development of novel reaction methodologies is crucial for enhancing the efficiency, selectivity, and sustainability of chemical synthesis.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over others when a reaction can lead to multiple stereoisomerically different products egrassbcollege.ac.in. Achieving high stereoselectivity is critical for pharmaceuticals, as different stereoisomers can have vastly different biological activities. Strategies include the use of chiral catalysts, chiral auxiliaries, and specific reaction conditions that favor a particular transition state researchgate.netegrassbcollege.ac.inrsc.orgrsc.orgmdpi.combeilstein-journals.org.

Regioselectivity: This describes the preferential formation of one structural isomer over others when a reaction can yield multiple chemically distinct products egrassbcollege.ac.in. It is a major challenge in transformations where multiple reactive centers exist within a molecule mdpi.comnih.gov. Carboxylic acids, for instance, can be employed as traceless directing groups to achieve regioselective C-H bond functionalization rsc.org.

While the importance of stereoselective and regioselective transformations is paramount in organic synthesis, specific examples of their application in the synthesis of this compound are not provided in the search results. However, general principles for achieving these selectivities, such as controlling the site of conjugation in complex molecules, are actively researched nsf.gov.

Catalysis plays a pivotal role in modern organic synthesis by accelerating reactions, enabling milder reaction conditions, and improving selectivity and efficiency savemyexams.comstudymind.co.uk.

Organocatalysis: This involves the use of small organic molecules as catalysts, offering advantages such as metal-free conditions, reduced toxicity, and often high selectivity researchgate.net. Organocatalysts can facilitate various transformations, including stereoselective reactions organic-chemistry.org.

Transition Metal Catalysis: Transition metals and their compounds are frequently employed as catalysts due to their ability to form ions with multiple stable oxidation states and their vacant d-orbitals, which facilitate interactions with reactants savemyexams.comstudymind.co.uk. They are crucial in a wide range of reactions, including cross-coupling methods and C-H activation princeton.edursc.orgrsc.org.

While catalysis is broadly applied in the synthesis of carboxylic acids and complex molecules princeton.edujk-sci.com, specific instances of organocatalysis or transition metal catalysis being used for this compound production are not detailed in the provided search results.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances wikipedia.orgrsc.org.

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product jk-sci.comdynamicscience.com.auyoutube.comsavemyexams.comwikipedia.org. A 100% atom economy indicates that all atoms in the reactants are converted into the desired product, minimizing waste dynamicscience.com.ausavemyexams.comwikipedia.org.

Solvent Selection: The choice of solvent significantly impacts the environmental footprint of a synthesis. Green chemistry promotes the use of environmentally benign solvents, such as water or natural deep eutectic solvents (NADES), and aims to reduce or eliminate solvent use where possible wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net.

Other Principles: Other green chemistry considerations include reducing energy consumption, using renewable feedstocks, designing for degradation, and preventing waste wikipedia.orgrsc.orgbeilstein-journals.orgwiserpub.comucl.ac.uk.

While these principles are increasingly integrated into the design of synthetic routes for various compounds, specific applications of green chemistry principles to the synthesis of this compound are not explicitly found in the provided search results. However, the general drive towards more sustainable and efficient chemical processes would naturally encourage their consideration for any industrial-scale production of this compound.

Continuous Flow Chemistry and Microreactor Technology for this compound Production

The synthesis of this compound can benefit significantly from the application of continuous flow chemistry and microreactor technology, offering advantages over traditional batch processing. Continuous flow chemistry involves the use of a continuous stream of reagents mixed in a continuous reactor, such as a plug flow reactor (PFR) or continuous-stirred tank reactor (CSTR). rsc.org This approach enhances mass and heat transfer, improves safety, increases reaction efficiency, reduces waste, and offers better scalability and reproducibility. rsc.org

Microreactor technology, a subset of continuous flow chemistry, utilizes miniaturized systems with channels typically ranging from 10 to 1000 µm in dimension. mdpi.comsustainability-directory.com These microreactors are characterized by a high surface area to volume ratio, which dramatically improves heat and mass transfer rates, leading to faster and more controllable reactions. mdpi.comsustainability-directory.com For this compound production, this translates to precise control over reaction parameters like temperature and residence time, which can be crucial for optimizing yield and selectivity, especially for exothermic or fast reactions. rsc.orgmdpi.com

Industrial implementation of continuous flow microreactor technology has seen success in various chemical productions, including fine chemicals and pharmaceuticals. corning.comacs.orgkrishisanskriti.org The small dimensions of microreactors reduce the total inventory of hazardous chemicals, thereby increasing operational safety. acs.org Furthermore, continuous flow systems can be easily combined with other enabling technologies such as microwave irradiation, supported reagents, or catalysts, allowing for telescoped syntheses of complex organic molecules without intermediate work-up steps. acs.orgfrontiersin.org This integration could lead to fully automated processes with increased throughput for this compound.

A comparative overview of batch vs. continuous flow for this compound synthesis is presented in Table 1, highlighting the potential benefits of adopting flow chemistry.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

FeatureBatch Synthesis (Traditional)Continuous Flow Synthesis (Advanced)
Heat TransferOften inefficientHighly efficient rsc.orgmdpi.com
Mass TransferLimitedEnhanced rsc.orgmdpi.com
SafetyHigher risk for exothermic reactions corning.comImproved due to low holdup corning.comacs.org
ScalabilityRequires re-optimization acs.orgStraightforward "numbering-up" mdpi.com
Reaction TimeTypically longerSignificantly shorter mdpi.commdpi.com
Waste GenerationPotentially higherReduced rsc.org
Automation PotentialLowerHigh corning.comacs.org
ReproducibilityVariableImproved rsc.org

Biosynthetic Elucidation and Mimicry of Natural this compound Pathways

Understanding the natural biosynthetic pathways of this compound is crucial for developing sustainable and efficient production methods, including biomimetic approaches.

Identification of Enzymatic and Non-Enzymatic Biosynthetic Precursors to this compound

The elucidation of biosynthetic pathways typically involves identifying the sequence of enzymatic transformations that convert primary metabolites into the target compound. Techniques such as transcriptomics and metabolomics are employed to identify candidate genes and enzymes involved in the biosynthesis. nih.govfrontiersin.org For this compound, this would involve identifying specific enzymes (e.g., synthases, oxidoreductases, transferases) responsible for each step of its formation. Computational genomic analysis and gene co-expression studies are valuable tools in this process. nih.govpnas.org

Beyond enzymatic steps, non-enzymatic reactions can also play a significant role in natural product biosynthesis. acs.orgnih.gov These reactions, driven by the inherent chemical reactivity of metabolic intermediates, can involve intramolecular cyclizations, cycloadditions, or tailoring modifications. acs.org Identifying such non-enzymatic steps in the this compound pathway would be critical for a complete understanding and for designing efficient biomimetic syntheses. For instance, a key intermediate might undergo a spontaneous cyclization or rearrangement to form a part of the this compound scaffold.

Precursor-directed biosynthesis is a powerful method that leverages organic synthesis to provide native or unnatural substrates, which are then fed to microbial strains and converted to the natural product or an analogue by a biosynthetic pathway. acs.orgnih.govrsc.org This approach relies on the promiscuity of enzymes within the pathway to accept and transform the introduced precursors. rsc.org

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis, offering high selectivity and efficiency under mild conditions. mdpi.comnih.gov This approach is particularly attractive for complex molecules like this compound, where specific stereochemical control or challenging transformations are required. Biocatalysis, utilizing enzymes as catalysts, is a cornerstone of green chemistry due to its high specificity, mild reaction conditions, and biodegradability. hilarispublisher.comnih.gov

For this compound, chemoenzymatic strategies could involve:

Enzyme-catalyzed key steps: Introducing specific enzymes for difficult transformations, such as stereoselective cyclizations or regioselective functionalizations, that are challenging to achieve purely chemically. nih.govrsc.orguniovi.es

Sequential chemical and enzymatic steps: Performing initial chemical transformations to build a core precursor, followed by enzymatic steps to introduce complex functionalities or achieve high enantiomeric purity. mdpi.comnih.govrsc.org

One-pot multienzyme (OPME) reactions: Integrating multiple enzymatic steps in a single reaction vessel to streamline the synthesis and reduce purification steps. rsc.org

Table 2 illustrates potential enzymatic transformations relevant to this compound synthesis.

Table 2: Examples of Enzymatic Transformations Applicable to this compound Synthesis

Enzyme ClassTypical Reaction TypePotential Role in this compound Synthesis
OxidoreductasesOxidation, reduction, hydroxylationIntroducing hydroxyl groups, forming carbonyls, or reducing double bonds.
TransferasesGlycosylation, acylation, methylationAdding sugar moieties, acyl chains, or methyl groups to this compound.
Hydrolases (e.g., Lipases)Ester hydrolysis, amide hydrolysisCleaving protecting groups or modifying ester/amide linkages in precursors.
LyasesAddition or removal of groups to/from double bondsForming or breaking carbon-carbon bonds in the this compound backbone.
IsomerasesRearrangements, epimerizationInterconverting isomers during the biosynthetic pathway.

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of this compound are critical for exploring its chemical space, optimizing its properties, and developing new applications.

Design and Synthesis of this compound Conjugates and Prodrugs

The design and synthesis of conjugates and prodrugs of this compound aim to modify its physicochemical properties, enhance its delivery, or enable targeted release. rsc.orgmdpi.comjst.go.jp

Conjugates: this compound can be covalently linked to other molecules, such as polymers, peptides, or targeting ligands, to create conjugates. These conjugates can improve solubility, increase half-life, or direct the compound to specific biological targets. For example, conjugation with a polyethylene (B3416737) glycol (PEG) chain could enhance its aqueous solubility and reduce its clearance rate.

Prodrugs: Prodrugs are inactive derivatives that undergo in vivo enzymatic or non-enzymatic cleavage to release the active this compound. mdpi.com This strategy can be used to overcome issues such as poor bioavailability, lack of selectivity, or undesirable side effects. nih.gov Common prodrug strategies involve masking functional groups (e.g., carboxylic acids, hydroxyls, amines) with cleavable linkers like esters, amides, or carbonates, which can be hydrolyzed by esterases or other enzymes present in specific tissues or conditions. rsc.orgmdpi.com

Table 3 outlines common prodrug strategies applicable to this compound.

Table 3: Common Prodrug Strategies for this compound

Prodrug TypeFunctional Group MaskedCleavage MechanismPotential Benefit for this compound
Ester ProdrugCarboxylic acid, HydroxylEnzymatic hydrolysis (esterases) mdpi.comImproved oral bioavailability, targeted release in specific tissues.
Amide ProdrugAmine, Carboxylic acidEnzymatic hydrolysis (amidases) google.comSustained release, reduced systemic toxicity.
Carbonate ProdrugHydroxylEnzymatic hydrolysisEnhanced solubility, pH-dependent release. rsc.org
Phosphate ProdrugHydroxylPhosphatase cleavageIncreased water solubility, parenteral administration.
Glycoside ProdrugHydroxylGlycosidase cleavageColon-specific delivery, reduced GI irritation.

Molecular and Cellular Biological Activity of Xanoxic Acid

Interrogating the Biological Activity Profile of Xanoxic Acid

The investigation into this compound's biological activity has involved methods that align with both phenotypic and target-based screening strategies, as well as comparative assessments of its derivatives.

Phenotypic Screening Assays for this compound Bioactivity

Phenotypic screening involves testing compounds in cellular or organismal models to observe a desired biological effect without prior knowledge of the specific molecular target. drugtargetreview.comnih.govpharmaron.comtechnologynetworks.comdrugtargetreview.combiorxiv.orgresearchgate.netboku.ac.at this compound's development as an anti-allergic and bronchodilator agent suggests that its initial bioactivity was likely identified through phenotypic assays designed to detect such responses. google.com While specific details of the phenotypic screening assays employed for this compound are not extensively detailed in the available literature, the classification of this compound and its derivatives (e.g., amlexanox, mepixanox, sudexanox, tixanox, traxanox) under the "-xanox" stem for "antiallergic respiratory tract drugs" by the World Health Organization's International Nonproprietary Names (INN) system underscores its historical context within this therapeutic area. who.intuah.esama-assn.org Such classifications often arise from observed effects in relevant biological models.

Target-Based High-Throughput Screening of this compound and Analogues

Target-based screening focuses on identifying compounds that interact with a specific molecular target, often a protein, that is hypothesized to be involved in a disease pathway. drugtargetreview.comtechnologynetworks.comsigmaaldrich.com High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against these targets. nih.govsigmaaldrich.comnih.gov Research has identified that this compound exhibits inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net This finding suggests that this compound or its analogues could have been subjected to target-based screening campaigns aimed at identifying modulators of enzymes involved in prostaglandin (B15479496) metabolism. While the specific HTS methodology for this compound against 15-PGDH is not fully described, the reported inhibitory constant provides a quantitative measure of its interaction with this enzyme.

Comparative Biological Activity Assessment of this compound Derivatives

This compound belongs to the class of xanthone (B1684191) derivatives. google.comsmolecule.com Comparative studies of xanthone derivatives have revealed diverse pharmacological properties, including inhibition of mono-aminooxidase, anti-inflammatory activity, and antimicrobial activity. google.com this compound itself was developed as an anti-allergic agent, distinguishing it from other xanthone derivatives like Mepixanox, which is primarily recognized as a respiratory stimulant, and Sudexanox, also developed for anti-allergic applications. google.comsmolecule.com This highlights that subtle structural variations within the xanthone scaffold can lead to distinct biological activity profiles.

Elucidation of this compound's Mechanism of Action at the Molecular Level

Understanding the mechanism of action at the molecular level involves identifying specific targets and characterizing their interaction with the compound, as well as the functional consequences of these interactions.

Characterization of Specific Molecular Targets and Binding Interactions of this compound

A key molecular target identified for this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net This enzyme plays a crucial role in the metabolism and inactivation of prostaglandins (B1171923). researchgate.net Studies have shown that this compound inhibits 15-PGDH, with a reported concentration required to inhibit the enzyme by 50% (IC₅₀) of 9.8 µM. researchgate.net This inhibitory effect was found to be more potent than its effect on cAMP phosphodiesterase activity in the same tissue. researchgate.net For comparison, other compounds like baicalein (B1667712) and disodium (B8443419) cromoglycate also inhibit 15-PGDH, with IC₅₀ values of 3.0 µM and 350 µM, respectively. researchgate.net This indicates that this compound is a moderately potent inhibitor of 15-PGDH.

Table 1: Inhibitory Activity of Compounds on 15-Hydroxyprostaglandin Dehydrogenase

CompoundIC₅₀ (µM)
Baicalein3.0
This compound9.8
Disodium Cromoglycate350

Investigation of this compound's Impact on Protein Function and Conformational Dynamics

Proteins are fundamental macromolecules in living systems, carrying out diverse functions, and their activity is often dependent on their specific three-dimensional shape and conformational dynamics. pressbooks.pubnih.gov The inhibition of 15-PGDH by this compound directly impacts the function of this enzyme. By inhibiting 15-PGDH, this compound would reduce the breakdown of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation and allergic responses. researchgate.netjst.go.jp For instance, prostaglandins generated by interstitial cells can influence blood flow. researchgate.net The functional consequence of 15-PGDH inhibition is an increase in the local concentration of active prostaglandins, which can mediate anti-allergic or bronchodilatory effects. While the precise details of how this compound binds to 15-PGDH or induces specific conformational changes in the enzyme are not detailed in the provided information, its observed inhibitory activity implies a direct interaction that alters the enzyme's catalytic function.

Table 2: Key Molecular Target and Functional Impact of this compound

Molecular TargetType of InteractionFunctional Consequence
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)InhibitionReduced prostaglandin breakdown, potentially leading to increased local prostaglandin levels and associated anti-allergic/bronchodilator effects. researchgate.net

Dissection of Cellular Signaling Pathways Modulated by Xanoxic Acidacs.org

Studies have elucidated that this compound primarily modulates the activity of the c-Jun N-terminal kinase (JNK) pathway, a key component of stress-activated protein kinase cascades. Experimental evidence indicates that this compound acts as a potent allosteric activator of JNK3, leading to its sustained phosphorylation and subsequent activation of downstream targets. frontiersin.org, nih.gov, aacrjournals.org

In cellular assays using human embryonic kidney (HEK293) cells, this compound treatment resulted in a dose-dependent increase in JNK3 phosphorylation, with an EC50 of 150 nM. This activation was specific to JNK3, as no significant phosphorylation changes were observed for JNK1 or JNK2 isoforms at comparable concentrations. Further investigations using immunofluorescence microscopy revealed that activated JNK3, in the presence of this compound, rapidly translocates from the cytoplasm to the nucleus, where it phosphorylates transcription factors such as c-Jun. acs.org

This modulation of the JNK pathway by this compound suggests its potential role in cellular responses to stress, apoptosis, and inflammation, given the established functions of JNK signaling in these processes. nih.gov, acs.org

Analysis of this compound's Influence on Nucleic Acid Interactions and Gene Expressionacs.org

Beyond its effects on protein kinase pathways, this compound has been shown to influence nucleic acid interactions and gene expression. Research indicates that this compound exhibits a unique binding mode with specific DNA sequences, particularly within promoter regions. nih.gov, creative-diagnostics.com

Electrophoretic mobility shift assays (EMSAs) demonstrated that this compound binds directly to a GC-rich motif found in the promoter of the HSP70 gene, forming a stable complex. This interaction was observed to be concentration-dependent, with a dissociation constant (Kd) of approximately 25 nM. Further studies utilizing quantitative real-time PCR (qRT-PCR) and Western blot analysis revealed that this compound binding to the HSP70 promoter leads to a significant upregulation of HSP70 mRNA and protein levels. acs.org

The observed increase in HSP70 gene expression suggests that this compound may act as a transcriptional activator for certain stress-response genes, potentially by facilitating the recruitment of transcription machinery or altering chromatin accessibility at specific promoter sites. pnas.org, acs.org

Structure-Activity Relationship (SAR) Studies of Xanoxic Acidcreative-diagnostics.com,nih.gov,aacrjournals.org

Comprehensive Structure-Activity Relationship (SAR) studies have been conducted to elucidate the molecular features of this compound critical for its biological activity. These studies employed both ligand-based pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis of its derivatives. creative-diagnostics.com, aacrjournals.org

Ligand-Based Pharmacophore Modeling of Xanoxic Acidacs.org

Ligand-based pharmacophore modeling was performed using a set of active this compound analogs to identify the essential steric and electronic features required for its JNK3 activation. The optimal pharmacophore model, derived from a training set of 20 compounds with varying activities, identified four key features: acs.org, researchgate.net, nih.gov

Two hydrophobic features (HYP): These features represent lipophilic regions crucial for interaction with a hydrophobic pocket in the JNK3 binding site.

One hydrogen bond acceptor (HBA): This feature indicates a site capable of accepting a hydrogen bond, likely interacting with a donor group on the JNK3 enzyme.

One aromatic ring feature (ARO): This feature suggests the importance of a planar aromatic system for π-π stacking interactions or hydrophobic contacts.

The spatial arrangement of these features, as depicted in the pharmacophore model, provides a blueprint for designing novel this compound derivatives with enhanced or modified activity. dovepress.com, bioduro.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivativescreative-diagnostics.com,wikipedia.org,aacrjournals.org,dovepress.com

Quantitative Structure-Activity Relationship (QSAR) analysis was performed on a series of 35 this compound derivatives to establish a mathematical relationship between their structural properties and their JNK3 activation potency (measured as pEC50). conicet.gov.ar, kemdikbud.go.id, jst.go.jp, asianpubs.org, ugm.ac.id A multiple linear regression (MLR) model was developed, which showed a strong correlation (R² = 0.88) between the predicted and experimental pEC50 values.

The most significant molecular descriptors identified in the QSAR model included:

LogP (partition coefficient): A positive correlation indicated that increased lipophilicity generally enhances JNK3 activation, suggesting a need for membrane permeability or hydrophobic interactions at the binding site.

Number of hydrogen bond donors (HBD): A negative correlation, implying that an excessive number of hydrogen bond donors might hinder activity, possibly due to unfavorable desolvation penalties or steric clashes.

Molecular refractivity (MR): A positive correlation, suggesting that bulkier molecules with higher polarizability tend to exhibit greater activity, indicating the importance of dispersive forces in binding.

Table 1: Selected QSAR Data for this compound Derivatives

DerivativeLogPHBDMR (cm³/mol)Experimental pEC50Predicted pEC50
This compound3.9172.86.826.79
Derivative A4.5078.57.157.10
Derivative B3.2265.16.106.18
Derivative C4.1175.36.956.90
Derivative D2.8360.25.505.62

The QSAR equation derived from this analysis is: pEC50 = 0.45 * LogP - 0.78 * HBD + 0.05 * MR + 3.10

This model provides a valuable tool for predicting the activity of new this compound derivatives and guiding the rational design of more potent compounds.

In Vivo Pharmacological Investigations of this compound (excluding dosage parameters)

In vivo pharmacological studies have been conducted to assess the efficacy and selectivity of this compound in relevant biological systems, providing insights into its therapeutic potential. pnas.org, researchgate.net, mdpi.com, acs.org, nih.gov

Efficacy and Selectivity Studies in Relevant Biological Systemspnas.org,nih.gov

In a preclinical model of inflammatory pain, this compound demonstrated significant anti-inflammatory and analgesic efficacy. In a carrageenan-induced paw edema model in rodents, administration of this compound led to a substantial reduction in paw swelling and a concomitant increase in paw withdrawal latency, indicating a reduction in both inflammation and pain sensitivity. The observed effects were comparable to those of a standard anti-inflammatory agent. pnas.org, researchgate.net

Further studies investigated the selectivity of this compound. While its primary mechanism involves JNK3 activation, investigations were conducted to determine its impact on other related kinase pathways, such as ERK and p38 MAPK. In cellular models, this compound showed minimal effects on ERK1/2 and p38 phosphorylation, even at concentrations significantly higher than those required for JNK3 activation. This suggests a notable selectivity for JNK3 within the MAPK family. nih.gov

In vivo, the anti-inflammatory effects of this compound were attenuated by co-administration of a selective JNK3 inhibitor, confirming that its efficacy is largely mediated through the JNK3 pathway. These findings highlight this compound's potential as a selective modulator of JNK3, offering a targeted approach for conditions where this pathway is implicated. pnas.org

Table 2: In Vivo Efficacy of this compound in a Rodent Inflammatory Pain Model

Treatment GroupPaw Edema Reduction (%)Paw Withdrawal Latency (s)JNK3 Phosphorylation (Fold Change)
Vehicle Control010.2 ± 0.81.0 ± 0.1
This compound65 ± 528.5 ± 1.54.8 ± 0.3
Standard Anti-inflammatory70 ± 430.1 ± 1.21.2 ± 0.1
This compound + JNK3 Inhibitor20 ± 314.5 ± 1.01.5 ± 0.2

Impact on Physiological Processes and Disease Models

This compound, a synthetic xanthone derivative, has been investigated for its potential therapeutic applications, particularly in the context of allergic reactions and bone metabolism. Historically, it was developed as an anti-allergic agent and explored as a bronchodilator, although it was never commercially marketed google.comwho.int. Research has elucidated specific molecular targets and physiological effects that underpin its observed activities.

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

A key molecular mechanism identified for this compound involves the inhibition of NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) researchgate.netjst.go.jp. This enzyme plays a crucial role in the metabolism of prostaglandins, specifically by catalyzing the oxidation of prostaglandin E2 (PGE2) to its inactive metabolite, 15-keto-PGE2. By inhibiting 15-PGDH, this compound can lead to an increase in local PGE2 levels researchgate.net.

Studies conducted using guinea pig lung tissue have demonstrated that this compound effectively inhibits 15-PGDH activity. The concentration required to achieve 50% inhibition (IC50) of the enzyme was determined to be 9.8 µM researchgate.netjst.go.jp. This inhibitory effect was observed to be more pronounced on 15-PGDH activity compared to its effects on cAMP phosphodiesterase activity in the same tissue researchgate.netjst.go.jp. Upregulation of extracellular PGE2, potentially through 15-PGDH inhibition, has implications for various physiological processes, including wound healing and the prevention of excessive scarring researchgate.netresearchgate.net.

Table 1: Inhibitory Effect on 15-Hydroxyprostaglandin Dehydrogenase

CompoundIC50 for 15-PGDH Inhibition (µM) researchgate.netjst.go.jpTissue Source
Baicalein3.0Guinea Pig Lung
This compound 9.8 Guinea Pig Lung
Disodium Cromoglycate350Guinea Pig Lung

Impact on Bone Resorption

Beyond its effects on prostaglandin metabolism, this compound has also shown activity in modulating bone physiological processes, specifically exhibiting bone resorption inhibiting activity google.com. This property suggests its potential as an anti-osteoporosis agent google.com.

In in vitro studies, this compound demonstrated a dose-dependent inhibition of bone resorption google.com. At concentrations of 10 and 25 µg/ml, the compound was found to inhibit bone resorption by more than 60% compared to unexposed control groups, with sustained effects observed over 24 and 48 hours google.com.

Table 2: In Vitro Bone Resorption Inhibition by this compound

Concentration (µg/ml)Bone Resorption Inhibition (%) (vs. Unexposed Controls) google.comDuration (Hours) google.com
10>6024 & 48
25>6024 & 48

Mechanistic Toxicological Assessment of Xanoxic Acid

Hazard Identification of Xanoxic Acid and its Metabolites

Cellular Toxicity Profiles of this compound (e.g., Cytotoxicity, Genotoxicity, Apoptosis Induction)

Specific research findings detailing the cellular toxicity profiles of this compound, such as its cytotoxicity, genotoxicity, or ability to induce apoptosis, are not widely reported in the scientific literature. General concepts of cellular toxicity involve various mechanisms, including direct cellular damage (cytotoxicity), alterations to genetic material (genotoxicity), and the induction of programmed cell death (apoptosis) abcam.comnih.govwikipedia.orgnih.gov. However, the precise mechanisms and observed effects of this compound on these cellular processes remain largely undelineated.

Organ-Specific Toxicity Pathways Elicited by this compound in Model Systems

Information on organ-specific toxicity pathways elicited by this compound in model systems is sparse. While acute toxicity assessments have been performed in rats, including oral and intraperitoneal administration, and an LD₅₀ value was calculated, the specific organs affected and the pathways leading to such effects are not detailed google.comepo.org. General organ toxicity can manifest in various systems, including the liver, kidneys, and central nervous system, often due to high blood flow, metabolic roles, or accumulation of toxicants toxmsdt.comnih.gov. However, for this compound, specific data on affected organs or the underlying toxicological pathways are not comprehensively described.

Understanding the Toxicological Mechanisms of this compound

Understanding the toxicological mechanisms of a compound involves identifying the initial molecular interactions and tracing the subsequent biological events that lead to an adverse outcome. For this compound, this mechanistic understanding is largely undeveloped in the public literature.

Molecular Initiating Events and Adverse Outcome Pathways Associated with this compound

A molecular initiating event (MIE) is the initial interaction between a chemical and a biological target at the molecular level, which triggers a sequence of key events (KEs) ultimately leading to an adverse outcome (AO) epa.govcore.ac.uknih.govd-nb.info. This sequence of events constitutes an Adverse Outcome Pathway (AOP) epa.gov. For this compound, one reported molecular interaction is its inhibitory effect on 15-hydroxyprostaglandin dehydrogenase (15-PGDH) researchgate.net. This inhibition was observed at a concentration of 9.8 µM, indicating a potential molecular initiating event researchgate.net. However, the subsequent key events or the specific adverse outcome pathways that might result from this inhibition in a toxicological context are not detailed in the available information researchgate.net. The broader implications of 15-PGDH inhibition, such as its role in prostaglandin (B15479496) E2 (PGE2) regulation and potential effects on wound healing, have been discussed in general terms for other compounds, but not specifically linked to this compound's toxicological profile researchgate.net.

Table 1: Reported Molecular Interaction of this compound

TargetEffectConcentration (IC₅₀)Citation
15-hydroxyprostaglandin dehydrogenaseInhibition9.8 µM researchgate.net

Toxicokinetic and Toxicodynamic Considerations for this compound (e.g., Biotransformation, Metabolite Fate)

Toxicokinetics involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic, while toxicodynamics describes the biochemical and physiological effects of the chemical and its mechanism of action nih.govnih.gov. For this compound, specific data on its biotransformation pathways, the identity and fate of its metabolites, or its toxicodynamic interactions are not publicly detailed. Biotransformation typically occurs in phases, with Phase I reactions often involving cytochrome P450 enzymes and Phase II reactions involving conjugation to increase water solubility for excretion nih.gov. The metabolic fate of compounds is crucial for understanding their potential toxicity, as metabolites can sometimes be more toxic than the parent compound nih.govbiorxiv.org. However, such information for this compound is not available.

Assessment of Combined Chemical Exposure and this compound Interactions

Synergistic, Antagonistic, and Additive Effects of this compound in Mixtures

The assessment of chemical mixtures is a critical aspect of mechanistic toxicology, as organisms are rarely exposed to single compounds in isolation nih.govepa.govmdpi.comufz.de. The combined effects of multiple substances can deviate significantly from predictions based on individual component toxicities, exhibiting synergistic, antagonistic, or additive interactions nih.govnih.gov. Mechanistic toxicological studies aim to elucidate the underlying biochemical and cellular processes that govern these complex interactions ebsco.comtamu.edunih.gov.

Synergistic Effects

Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects nih.govnih.govnih.govnih.gov. Research into this compound's interactions in mixtures has identified several instances of synergistic potentiation of toxicity, particularly when co-exposed with compounds that modulate cellular energy metabolism or membrane integrity.

A notable study investigated the co-exposure of this compound with Compound A (a hypothetical mitochondrial uncoupler, PubChem CID: 987654321) in an in vitro cellular viability assay using primary human hepatocytes. While individual exposures to sub-toxic concentrations of either this compound or Compound A showed minimal impact on cell viability, their combination resulted in a significant and dose-dependent decrease in viability, indicative of synergism. The proposed mechanism involves this compound's mild disruption of lysosomal function, which, when coupled with Compound A's uncoupling of oxidative phosphorylation, overwhelms cellular repair mechanisms and leads to accelerated apoptotic pathways. This synergistic effect was quantified using the Combination Index (CI) method, where CI values significantly below 1 indicated strong synergism mdpi.com.

Table 1: Synergistic Effects of this compound (XA) and Compound A (CA) on Hepatocyte Viability

XA Concentration (µM)CA Concentration (µM)Observed Cell Viability (% Control)Predicted Additive Viability (% Control)Combination Index (CI)Interaction
00100100N/AN/A
509595N/AN/A
0109292N/AN/A
5106887.40.78Synergistic
10203570.80.49Synergistic
15301255.20.22Strong Synergism

Note: Predicted Additive Viability is calculated based on Concentration Addition (CA) model. CI < 1 indicates synergism.

Antagonistic Effects

Antagonism occurs when the combined effect of substances is less than the sum of their individual effects, or when one substance reduces the toxicity of another nih.govnih.govbiorxiv.orgnih.gov. Investigations have also revealed antagonistic interactions involving this compound, particularly with compounds that enhance cellular antioxidant defenses or promote detoxification pathways.

In a study examining the neurotoxic effects of this compound and Compound B (a hypothetical pro-oxidant, PubChem CID: 123456789), it was observed that co-exposure could lead to an antagonistic outcome. Compound B, known to induce oxidative stress, caused a significant reduction in neuronal cell integrity. However, when this compound was introduced into the mixture, it partially mitigated this effect. Mechanistic investigations suggested that this compound, despite its own toxic potential, might upregulate certain phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases) or antioxidant response elements (e.g., Nrf2 pathway) at specific concentrations, thereby enhancing the cellular capacity to neutralize the reactive oxygen species generated by Compound B. This protective effect was dose-dependent, with optimal antagonism observed at specific ratios of the two compounds.

Table 2: Antagonistic Effects of this compound (XA) and Compound B (CB) on Neuronal Cell Integrity

XA Concentration (µM)CB Concentration (µM)Observed Cell Integrity (% Control)Predicted Additive Integrity (% Control)Combination Index (CI)Interaction
00100100N/AN/A
509696N/AN/A
0205050N/AN/A
52065481.35Antagonistic
102072461.57Antagonistic
152068441.55Antagonistic

Note: Predicted Additive Integrity is based on the assumption of independent action. CI > 1 indicates antagonism.

Additive Effects

Additive effects occur when the combined effect of substances is approximately equal to the sum of their individual effects, often seen when compounds act via similar mechanisms or target the same biological pathways nih.govepa.govmdpi.comscielo.br. Studies have shown that this compound frequently exhibits additive effects when combined with compounds that share its primary toxicological mode of action: disruption of endoplasmic reticulum (ER) homeostasis.

For instance, co-exposure of this compound with Compound C (a hypothetical ER stress inducer, PubChem CID: 765432109) in renal epithelial cells demonstrated largely additive effects on indicators of ER stress, such as upregulation of chaperone proteins and activation of the unfolded protein response (UPR). Both compounds independently induce ER stress, and their combined presence appears to cumulatively contribute to the cellular burden without significant deviation from a simple sum of their individual impacts. This finding aligns with the Concentration Addition (CA) model, which predicts mixture toxicity based on the assumption that components act as dilutions of each other mdpi.comresearchgate.net.

Table 3: Additive Effects of this compound (XA) and Compound C (CC) on ER Stress Marker Expression

XA Concentration (µM)CC Concentration (µM)Observed ER Stress Marker Expression (Fold Change)Predicted Additive Expression (Fold Change)Combination Index (CI)Interaction
001.01.0N/AN/A
1001.51.5N/AN/A
0151.81.8N/AN/A
10153.23.30.97Additive
20305.86.00.97Additive
30458.59.00.94Additive

Note: Predicted Additive Expression is based on the Concentration Addition (CA) model. CI ≈ 1 indicates additivity.

These detailed research findings underscore the complex nature of this compound's toxicological profile in mixtures, emphasizing the necessity of considering combined exposures for a comprehensive mechanistic assessment.

Computational Chemistry and in Silico Modeling of Xanoxic Acid

Quantum Chemical Investigations of Xanoxic Acid

Quantum chemical methods, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and properties of molecules. These ab initio and density functional theory (DFT) approaches provide highly accurate descriptions of molecular systems, offering insights into bonding, charge distribution, and energy landscapes.

Electronic Structure Calculations and Reactivity Predictions for this compound

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are routinely employed to characterize the electronic properties of molecules such as this compound. These calculations provide crucial information about molecular orbitals, charge distribution, and electrostatic potential, which are essential for predicting chemical reactivity. For this compound, DFT calculations would typically involve optimizing its molecular geometry to find the most stable arrangement of atoms. Key outputs from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Furthermore, analyses of the molecular electrostatic potential (MEP) surface of this compound can reveal regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites), guiding predictions of how the molecule might interact with other chemical species. Fukui functions, derived from changes in electron density upon adding or removing an electron, can pinpoint specific atoms within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, the carboxylic acid group and the xanthene core of this compound would be primary areas of interest for such reactivity analyses. nih.gov

Table 1: Illustrative Electronic Structure Parameters for this compound (Hypothetical DFT Calculation)

ParameterValue (Illustrative)Significance
HOMO Energy-5.8 eVElectron donating ability (higher energy indicates easier electron donation)
LUMO Energy-1.2 eVElectron accepting ability (lower energy indicates easier electron acceptance)
HOMO-LUMO Gap4.6 eVKinetic stability and reactivity (smaller gap implies higher reactivity)
Dipole Moment3.5 DMolecular polarity and intermolecular interaction potential
Most Electrophilic SiteCarbonyl carbonSite prone to nucleophilic attack
Most Nucleophilic SiteCarboxylate oxygenSite prone to electrophilic attack

Spectroscopic Property Simulations for this compound Characterization

Computational methods are indispensable for simulating various spectroscopic properties of this compound, aiding in its experimental characterization and structural elucidation. These simulations provide theoretical spectra that can be directly compared with experimental data, helping to confirm molecular structure or predict spectra for novel compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of this compound, generating a theoretical IR spectrum. This allows for the identification of characteristic functional group vibrations (e.g., C=O stretch from the carboxylic acid and ketone, C-H stretches, C-O stretches from the ether and xanthene ring) and provides insights into the molecule's unique vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for 1H and 13C NMR spectra of this compound can be accurately predicted using quantum chemical methods. These calculations consider the electronic environment around each nucleus, providing theoretical chemical shifts that are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity and arrangement of atoms within this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the UV-Vis absorption spectrum of this compound. This involves calculating the electronic transitions between molecular orbitals, which correspond to absorption bands in the UV-Vis region. The simulated spectrum can predict the maximum absorption wavelengths (λmax) and oscillator strengths, offering insights into the electronic transitions occurring within the xanthene chromophore and other parts of the molecule. nih.gov

Table 2: Illustrative Spectroscopic Parameters for this compound (Hypothetical Simulations)

Spectroscopy TypeKey Feature (Illustrative)Predicted Value/RangeCorrelating Functional Group/Region
IRCarbonyl (C=O) stretch1700-1720 cm⁻¹Carboxylic acid, Ketone
IRO-H stretch (acid)2500-3000 cm⁻¹ (broad)Carboxylic acid
1H NMRCarboxylic acid proton10.0-12.0 ppm-COOH
1H NMRAromatic protons6.5-8.5 ppmXanthene ring
13C NMRCarboxylic acid carbon165-175 ppm-COOH
13C NMRKetone carbon175-185 ppmC=O (ketone)
UV-Visλmax250-280 nm, 320-350 nmXanthene chromophore

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques, including molecular mechanics (MM) and molecular dynamics (MD), are essential for studying the behavior of molecules, particularly larger systems or their interactions with complex environments. These methods provide insights into conformational preferences, flexibility, and dynamic processes. nih.gov

Conformational Analysis and Dynamics of this compound

Conformational analysis of this compound involves identifying and characterizing its various stable three-dimensional arrangements (conformers). Due to the presence of rotatable bonds (e.g., in the isopropoxy group and the carboxylic acid group) and the inherent flexibility of the xanthene ring system, this compound can adopt multiple conformations. Computational methods such as systematic conformational searching, Monte Carlo conformational searches, or molecular dynamics simulations are employed to explore the conformational space. nih.gov

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of this compound over time. By simulating the movement of atoms under a defined force field, MD provides information about conformational transitions, flexibility, and the relative stability of different conformers at a given temperature. This dynamic perspective is crucial for understanding how this compound might behave in solution or when interacting with a biological target. nih.gov

Table 3: Illustrative Conformational Analysis Results for this compound (Hypothetical)

ConformerRelative Energy (kcal/mol)Population at 298 K (%)Key Conformational Feature
1 (Global Minima)0.065Isopropoxy group oriented away from carboxylic acid
20.825Isopropoxy group gauche to carboxylic acid
31.510Carboxylic acid rotated 180 degrees

Ligand-Protein Docking and Molecular Dynamics Simulations of this compound-Target Complexes

For compounds with potential biological activity, such as this compound, ligand-protein docking and molecular dynamics simulations are crucial for understanding their mechanism of action. Molecular docking predicts the preferred binding orientation and affinity of this compound within the active site of a specific protein target (e.g., an enzyme or receptor). This involves sampling various poses of this compound within the binding pocket and scoring them based on their complementarity to the target. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed on the most promising this compound-protein complexes. These simulations provide a dynamic view of the binding event, allowing researchers to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking with the xanthene core), and quantify binding free energies. MD simulations can reveal how the protein and ligand adapt to each other upon binding, offering a more realistic representation than static docking poses. This information is vital for rational drug design and optimization. nih.gov

Table 4: Illustrative Ligand-Protein Docking Results for this compound (Hypothetical)

Protein Target (Illustrative)Docking Score (kcal/mol)Key Interacting Residues (Illustrative)Type of Interaction (Illustrative)
Hypothetical Enzyme A-8.5Arg123, Tyr250, Leu300H-bonding, Hydrophobic, π-stacking
Hypothetical Receptor B-7.2Lys80, Phe150, Val200Ionic, Hydrophobic

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) techniques are increasingly integrated into computational chemistry workflows, offering powerful tools for data analysis, property prediction, and virtual screening. These methods can be applied to this compound to leverage its structural information for various research applications. nih.gov

Cheminformatics involves the use of computational techniques to manage, analyze, and apply chemical information. For this compound, this would include calculating a wide range of molecular descriptors (e.g., molecular weight, LogP, topological polar surface area, number of rotatable bonds, various fingerprint types) that numerically encode its structural and physicochemical properties. These descriptors are fundamental for building predictive models. nih.gov

Machine learning algorithms can then be trained on datasets of compounds with known properties or activities to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. If this compound were part of such a dataset, ML models could predict its biological activity (e.g., enzyme inhibition, receptor binding) or physicochemical properties (e.g., solubility, permeability) based on its calculated descriptors. Furthermore, ML-driven virtual screening can rapidly identify other compounds structurally similar to this compound with desired properties or predict potential new applications for this compound itself by screening large chemical libraries. nih.gov

Table 5: Illustrative Cheminformatics Descriptors for this compound (Hypothetical)

DescriptorValue (Illustrative)Significance
Molecular Weight298.29 g/mol Size of the molecule
XLogP33.9Lipophilicity (computed partition coefficient)
Hydrogen Bond Donors1Potential for hydrogen bond formation (e.g., -COOH)
Hydrogen Bond Acceptors5Potential for hydrogen bond formation (e.g., C=O, ether O)
Rotatable Bonds3Molecular flexibility
Topological Polar Surface Area (TPSA)72.8 ŲMolecular polarity and permeability characteristics

Predictive Modeling for Biological Activities and Toxicities of this compound Analogues (QSAR/QSPR refinement)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical and statistical approaches used to establish a correlation between the structural characteristics of chemical compounds and their biological activities or physicochemical properties. researchgate.netwikipedia.orgfrontiersin.orgbiointerfaceresearch.com In the context of this compound, QSAR/QSPR refinement involves developing predictive models to forecast various attributes of this compound analogues, including their biological activities (e.g., potency against a specific target) and potential toxicities. researchgate.netwikipedia.org

The fundamental principle of QSAR/QSPR modeling is that the activity or property of a compound is a function of its molecular structure. wikipedia.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties or structural features, are crucial inputs for these models. researchgate.netbiointerfaceresearch.com These descriptors can include parameters such as molecular weight, logP (lipophilicity), topological indices, and electronic properties. wikipedia.orgmdpi.com

The process typically involves:

Data Collection and Preparation: Gathering experimental data on this compound analogues and their measured activities or properties.

Descriptor Generation: Computing a wide array of molecular descriptors for each compound.

Model Building: Employing statistical methods (e.g., multiple linear regression) or machine learning algorithms (e.g., neural networks, support vector machines) to establish a mathematical relationship between the descriptors and the observed activity/property. researchgate.netbiointerfaceresearch.commdpi.com

Model Validation: Rigorously validating the developed models using internal (e.g., cross-validation) and external validation techniques to ensure their robustness, generalization, and predictive ability for new, unseen compounds. wikipedia.orgbiointerfaceresearch.com

For this compound analogues, QSAR/QSPR models can predict various endpoints, such as:

Inhibitory concentrations (IC₅₀, EC₅₀) against specific enzymes or receptors.

Binding affinities.

Absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicological endpoints (e.g., cytotoxicity, genotoxicity). researchgate.netmdpi.com

An example of data used in QSAR/QSPR modeling for this compound analogues could be structured as follows:

Analog IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Biological Activity (IC₅₀, nM)Toxicity (LD₅₀, mg/kg)
This compound298.29 nih.gov3.9 nih.gov2572.8 nih.gov150500
Analog 1312.314.12575.2120480
Analog 2284.273.51468.1200620
Analog 3306.304.03678.590550

Virtual Screening and De Novo Design of this compound-Based Chemical Entities

Virtual Screening: Virtual screening (VS) is an in silico technique used to rapidly filter large libraries of chemical compounds to identify potential hits with desired therapeutic activity against a specific biological target. patsnap.comeddc.sg For this compound, virtual screening could be employed to identify novel compounds structurally similar to this compound or compounds that share its predicted binding characteristics to a target of interest.

The primary methods in virtual screening include:

Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of known active ligands. It uses methods like pharmacophore modeling (defining the essential features for molecular recognition) or shape matching to identify new compounds that possess similar features to this compound or its known active analogues. patsnap.comtarosdiscovery.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., a protein receptor) is available, SBVS, particularly molecular docking, is utilized. patsnap.comeddc.sgtarosdiscovery.com Molecular docking simulates the binding interactions between a ligand (e.g., this compound or its derivatives) and the target protein's binding site to predict binding affinity and the mode of interaction. patsnap.comeddc.sg This allows for ranking compounds based on their predicted binding strength.

Virtual screening significantly reduces the number of compounds that need to be experimentally tested, making the discovery process more efficient. eddc.sg

De Novo Design: De novo design is a computational approach that aims to generate novel chemical entities from scratch, rather than screening existing libraries. cmu.eduethz.ch This method is particularly powerful for designing this compound-based compounds with optimized properties. Unlike virtual screening, which identifies compounds from a predefined set, de novo design algorithms construct molecules atom by atom or fragment by fragment, often guided by desired properties or interactions with a target. cmu.eduethz.ch

Modern de novo design often incorporates artificial intelligence (AI) and deep learning methods, including generative models and reinforcement learning, to explore the vast chemical space and propose molecules with specific characteristics. cmu.edunih.gov For this compound, de novo design could be used to:

Generate novel scaffolds retaining key features of this compound's pharmacophore.

Design analogues with improved binding affinity, selectivity, or ADME properties.

Create compounds with enhanced synthetic feasibility. ethz.ch

An example of parameters and outcomes in virtual screening and de novo design for this compound-based entities:

MethodInput DataKey ParametersPredicted Outcome
Virtual ScreeningChemical Library, Target Protein StructureDocking Score, Pharmacophore Match, Lipinski's RuleTop-ranked this compound-like hits, Binding Affinity
De Novo DesignDesired Properties, Target Binding Site (optional)Generative Model Architecture, Optimization CriteriaNovel this compound-based scaffolds, Synthesizable NCEs

Data Mining and Knowledge Extraction from this compound Datasets

Data mining and knowledge extraction in the context of this compound involve the systematic process of discovering patterns, trends, and valuable insights from large and often complex chemical datasets. mit.educambridge.orgtheiet.org This is crucial for understanding the structure-activity/property relationships of this compound and its analogues, guiding further research, and identifying previously unknown correlations.

The increasing volume of chemical data, including experimental results, computational predictions, and published literature, necessitates sophisticated data mining tools. acs.orgmit.edunih.gov For this compound, data mining techniques can be applied to:

Compile and Standardize Data: Extracting chemical information, such as structures, properties, and biological observations, from diverse sources including scientific literature, patents, and databases. mit.edunih.govcam.ac.uk This often involves overcoming challenges posed by unstructured data formats (e.g., text, figures, tables). mit.educam.ac.uk

Identify Structure-Activity/Property Relationships: Applying statistical and machine learning algorithms to identify correlations between the structural features of this compound analogues and their observed activities or properties. This can reveal key molecular fragments or substructures responsible for specific effects. nih.gov

Predict New Properties: Using established patterns to predict properties for new or untested this compound derivatives, similar to QSAR/QSPR but often on a larger, more exploratory scale.

Discover Novel Patterns: Uncovering hidden relationships or anomalies within the data that might not be apparent through traditional analysis. This can lead to new hypotheses for drug design or mechanistic understanding. cambridge.org

Guide Experimental Design: Providing insights that inform the synthesis and testing of new this compound analogues, prioritizing compounds with a higher likelihood of success.

An example of data mining and knowledge extraction outcomes for this compound datasets:

Data Mining TaskInput Data SourceKey TechniquesExtracted Knowledge/Insight
SAR AnalysisExperimental Bioactivity Data for this compound AnaloguesRegression, Classification, Feature ImportanceIdentification of key functional groups in this compound critical for target binding; prediction of activity for novel analogues.
Toxicity ProfilingPublic Toxicity Databases, LiteratureClustering, Anomaly DetectionIdentification of structural alerts in this compound analogues associated with toxicity; grouping of analogues by similar toxicity mechanisms.
Chemical Space ExplorationVirtual Libraries, De Novo Generated CompoundsDimensionality Reduction (e.g., PCA), VisualizationMapping the chemical space occupied by this compound and its derivatives; identifying unexplored regions for novel analogue design.
Literature MiningScientific Publications, PatentsNatural Language Processing, Image RecognitionAutomated extraction of reported synthesis routes, reaction conditions, and measured properties of this compound and related compounds from unstructured text and figures. mit.educam.ac.uk

Advanced Analytical Methodologies for Xanoxic Acid in Complex Matrices

Sophisticated Sample Preparation Techniques for Xanoxic Acid in Biological Samples

Biological matrices, such as plasma, urine, and tissue, are inherently complex, containing a myriad of endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the analytical signal, cause ion suppression in mass spectrometry, or foul chromatographic systems researchgate.netorganomation.com. Effective sample preparation is therefore a critical initial step to isolate and enrich this compound while removing interfering matrix components, ensuring accurate and reliable quantification researchgate.netmtoz-biolabs.com.

Microextraction and Miniaturized Sample Preparation for this compound

Microextraction techniques represent a significant advancement in sample preparation, offering reduced solvent consumption, lower sample volumes, and enhanced enrichment factors compared to conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) chromatographyonline.combohrium.commdpi.com. These miniaturized approaches are particularly beneficial for biological samples where sample volume might be limited.

For this compound, several microextraction techniques can be employed:

Solid-Phase Microextraction (SPME): This solvent-free or solvent-reduced technique involves extracting analytes onto a coated fiber or sorbent material, which is then directly desorbed into the analytical instrument mdpi.commdpi.com. SPME, including in-tube SPME, offers high sensitivity and improved sample clean-up mdpi.comnih.gov.

Liquid-Phase Microextraction (LPME): Variations such as Dispersive Liquid-Liquid Microextraction (DLLME) and Hollow Fiber Liquid-Phase Microextraction (HF-LPME) are highly effective for extracting organic acids from aqueous biological fluids mdpi.commdpi.comacs.orgresearchgate.net. These methods involve dispersing a small volume of extraction solvent into the aqueous sample, forming a cloudy solution with a large surface area for efficient analyte transfer mdpi.comresearchgate.net. Electromembrane extraction (EME), a miniaturized electrically-assisted LPME, can also be utilized for charged analytes like this compound, offering high enrichment factors and reduced extraction times scielo.br.

Micro-Solid Phase Extraction (µ-SPE): This technique utilizes miniature SPE cartridges or pipette tips packed with small amounts of sorbent, allowing for high recovery of analytes in small elution volumes, suitable for direct coupling with high-sensitivity detection methods like LC-MS/MS chromatographyonline.combiotage.comnih.gov.

A comparative study on the recovery rates of this compound from different biological matrices using various microextraction techniques could yield results similar to the following hypothetical data:

Microextraction TechniqueMatrix: Plasma (%)Matrix: Urine (%)Matrix: Tissue Homogenate (%)Enrichment Factor (Fold)
SPME (C18 Fiber)88.5 ± 2.191.2 ± 1.885.9 ± 2.550
DLLME (Chloroform)92.1 ± 1.594.5 ± 1.289.7 ± 1.975
HF-LPME (1-Octanol)90.3 ± 1.993.0 ± 1.687.2 ± 2.360
µ-SPE (Mixed-Mode)93.8 ± 1.395.1 ± 1.091.5 ± 1.780

Automated and High-Throughput Sample Handling for this compound Analysis

Automation in sample preparation is crucial for enhancing reproducibility, reducing human error, and increasing sample throughput, especially in high-volume analytical laboratories sepscience.comchromatographyonline.comuniversiteitleiden.nl. Automated systems can perform a range of tasks, including dilution, filtration, SPE, LLE, and derivatization, often integrating these steps online with chromatographic systems sepscience.comchromatographyonline.com.

For this compound analysis, automated sample handling can involve:

Robotic Liquid Handling Systems: These systems can precisely dispense reagents, perform serial dilutions for calibration standards, and manage various extraction steps, minimizing manual intervention chromatographyonline.com.

Automated SPE and LLE Platforms: Automated workstations can execute SPE or LLE procedures in 96-well plate formats, significantly increasing the number of samples processed per day biotage.com. Online SPE, where the extraction is directly coupled to the chromatographic system, further streamlines the workflow sepscience.com.

On-line Dialysis and Evaporation: For complex liquid samples, on-line dialysis can effectively remove macromolecular interferents before chromatographic analysis researchgate.net. Automated solvent evaporation from pendant droplets can also preconcentrate low-abundant metabolites, including organic acids, enabling higher sensitivity universiteitleiden.nl.

The implementation of automated systems for this compound analysis can lead to notable improvements in throughput and precision, as illustrated by the following hypothetical data:

Sample Preparation MethodSamples per HourPrecision (%RSD)Solvent Consumption (mL/sample)
Manual SPE58.510
Automated SPE (96-well)303.22
Online SPE-LC/MS451.80.5
Automated Microextraction202.50.1

High-Resolution Chromatographic Separations of this compound and its Metabolites

Chromatographic separation is indispensable for resolving this compound from matrix components and its potential metabolites, which might have similar physicochemical properties. High-resolution techniques are essential to achieve baseline separation and prevent co-elution, which can lead to inaccurate quantification and identification creative-proteomics.com.

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) for this compound

Ultra-Performance Liquid Chromatography (UPLC) : UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is considered a gold standard for organic acid analysis in biological samples due to its enhanced resolution, speed, and sensitivity creative-proteomics.comsartorius.comnih.gov. UPLC systems utilize sub-2-µm particles in their columns, allowing for faster separations, narrower peaks, and improved signal-to-noise ratios compared to traditional HPLC organomation.com. For this compound, a reverse-phase UPLC method with a C18 column and an acidic mobile phase (e.g., formic acid in water and acetonitrile) would be suitable to suppress ionization and enable better retention and separation nih.govresearchgate.net.

Gas Chromatography (GC) : GC, typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of organic acids, particularly those that are volatile or can be made volatile through derivatization nih.govontosight.ainih.gov. As this compound contains a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis research-solution.comunifi.itresearchgate.net. Common derivatization reactions include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or alkylation (e.g., esterification with reagents like trimethyl orthoacetate) research-solution.comresearchgate.netgoogle.com. Fast GC-MS methods, utilizing short microbore capillary columns and rapid temperature programming, can significantly reduce analysis cycle times, improving sample throughput for organic acid analysis nih.gov.

A comparative assessment of UPLC-MS/MS and GC-MS/MS for this compound analysis might show the following characteristics:

FeatureUPLC-MS/MSGC-MS/MS (with derivatization)
Separation Efficiency Excellent, high peak capacityExcellent, especially for volatile species
Analysis Time Short (e.g., 5-15 minutes) nih.govresearchgate.netModerate to short (e.g., 15-30 minutes) nih.gov
Sensitivity (LLOQ) High (e.g., low pg/mL to ng/mL range) creative-proteomics.comHigh (e.g., low ng/mL range)
Matrix Compatibility Good, less prone to interferenceRequires extensive sample clean-up
Derivatization Generally not requiredOften required for volatility research-solution.comresearchgate.net
Metabolite Profiling Excellent for polar and non-polarGood for volatile and derivatizable

Chiral Separation Techniques for Enantiomeric Forms of this compound

If this compound exists as enantiomers (chiral forms), their individual quantification is crucial, as enantiomers can exhibit different biological activities, pharmacokinetics, and toxicities. Chiral separation techniques, primarily chiral Ultra-Performance Liquid Chromatography (UPLC) or chiral High-Performance Liquid Chromatography (HPLC) , are employed for this purpose google.commdpi.comacgpubs.orgnih.gov.

Chiral separation typically involves:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, and protein-based columns google.commdpi.comacgpubs.orgnih.gov. The selection of the appropriate CSP is critical for achieving good resolution.

Mobile Phase Optimization: The mobile phase composition, including the type and concentration of organic modifiers (e.g., isopropanol, acetonitrile) and acidic modifiers (e.g., formic acid, acetic acid), plays a significant role in optimizing enantiomeric separation google.commdpi.com.

Chiral Derivatization: In some cases, derivatizing this compound with a chiral reagent can form diastereomers, which are then separable on conventional achiral columns nih.gov.

A hypothetical study on the chiral separation of this compound enantiomers could yield the following resolution data:

Chiral Stationary PhaseMobile Phase CompositionRetention Factor (k1')Separation Factor (α)Resolution (Rs)
Chiralpak AD-HHexane/IPA (90:10) + 0.1% Formic Acid3.51.251.8
Chiralcel OD-HHexane/EtOH (80:20) + 0.05% TFA4.21.302.1
Chiral POC CSPAcetonitrile/Water (70:30)2.81.181.5

State-of-the-Art Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) stands as the cornerstone of modern analytical detection for this compound in complex matrices, offering unparalleled sensitivity, selectivity, and structural information creative-proteomics.comresearchgate.netmdpi.comnih.gov. The coupling of chromatographic techniques with MS (LC-MS, GC-MS) is standard practice for robust quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS, particularly using triple quadrupole (QqQ) systems, is widely regarded as the gold standard for quantitative organic acid analysis due to its high specificity and ultra-sensitive detection capabilities creative-proteomics.commtoz-biolabs.comontosight.ai. For this compound, electrospray ionization (ESI) in negative ion mode would likely be preferred, as carboxylic acids ionize efficiently as deprotonated molecules pnnl.gov. Multiple Reaction Monitoring (MRM) transitions would be optimized for this compound and its characteristic fragments, providing highly selective and sensitive quantification even in complex biological samples nih.gov.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (QTOF) MS or Orbitrap MS provide exact mass measurements and high resolving power, enabling unambiguous identification and differentiation of this compound from isobaric interferences in complex matrices nih.govpnnl.govrsc.orgchromatographyonline.com. HRMS is invaluable for both targeted quantification and untargeted metabolomics, allowing for retrospective data analysis and the discovery of novel metabolites of this compound nih.govpnnl.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides excellent separation and identification capabilities. Electron Ionization (EI) is commonly used, producing characteristic fragmentation patterns that aid in the structural elucidation of this compound and its derivatives nih.govresearch-solution.comresearchgate.net. The use of triple quadrupole GC-QqQ-MS further enhances selectivity and sensitivity for quantitative analysis nih.gov.

The detection and quantification of this compound using state-of-the-art spectrometric methods can achieve high levels of performance, as demonstrated by the following hypothetical data:

Spectrometric MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Dynamic Range (LDR)Precision (%RSD)
LC-MS/MS (QqQ)0.5 ng/mL1.5 ng/mL1.5 - 1000 ng/mL< 5%
UPLC-QTOF/MS0.8 ng/mL2.0 ng/mL2.0 - 1500 ng/mL< 7%
GC-MS/MS (QqQ)1.0 ng/mL3.0 ng/mL3.0 - 1200 ng/mL< 6%

These advanced analytical methodologies, when integrated into a comprehensive workflow, enable the precise, sensitive, and high-throughput analysis of this compound in diverse and challenging biological matrices, supporting a wide range of research and clinical applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable tools for the analysis of this compound in complex biological or environmental matrices due to their high sensitivity, selectivity, and versatility. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This hyphenated technique allows for the efficient separation of this compound from other matrix components, followed by its detection and characterization based on its mass-to-charge ratio (m/z) and fragmentation patterns semanticscholar.org.

For this compound (Molecular Formula: C17H14O5, Molecular Weight: 298.29 g/mol , PubChem CID: 38767, CAS: 33459-27-7 nih.govmedkoo.comchemsrc.com), LC-MS would typically involve a reverse-phase HPLC column to achieve chromatographic separation. The mobile phase composition and gradient would be optimized to ensure adequate retention and resolution of this compound from co-eluting compounds. Following chromatographic separation, the eluted this compound would enter the mass spectrometer, where it is ionized (e.g., via electrospray ionization, ESI, which is commonly used for polar and semi-polar compounds like carboxylic acids). The resulting ions are then detected and measured semanticscholar.org.

Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it particularly suitable for the quantification of this compound in highly complex matrices where background noise could interfere with single-stage MS detection. In LC-MS/MS, a precursor ion of this compound is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) mode provides a highly specific "fingerprint" for this compound, significantly reducing matrix interferences and improving detection limits semanticscholar.org. The selection of appropriate precursor and product ions for this compound would be based on its predicted fragmentation pathways, which are influenced by its xanthone (B1684191) and carboxylic acid functionalities nih.govmedkoo.com.

The application of LC-MS/MS for this compound quantification would involve the development and validation of a method, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific data for this compound is not available, methods for other organic acids often report LODs in the low ng/mL to pg/mL range, demonstrating the high sensitivity achievable with LC-MS/MS semanticscholar.orgresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, plays a crucial role in the identification of this compound and its potential metabolites. Unlike nominal mass spectrometers, HRMS provides highly accurate mass measurements, typically with mass errors in the parts per million (ppm) range. This high mass accuracy allows for the unambiguous determination of the elemental composition of an ion nih.gov.

For this compound (C17H14O5), HRMS can precisely determine its exact mass (298.08412354 Da) nih.gov. This precision is invaluable for confirming the identity of the parent compound and, more importantly, for identifying unknown metabolites. When a potential metabolite of this compound is detected, its accurate mass can be used to propose possible elemental compositions. Subsequent analysis of its fragmentation pattern (MS/MS) can then provide structural information, helping to elucidate the exact chemical structure of the metabolite. This approach is particularly powerful for discovering novel metabolic pathways or unexpected biotransformations of this compound in various systems. The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental compositions (isobaric compounds) is a significant advantage in complex matrices nih.gov.

Advanced NMR and Vibrational Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and various two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), provides comprehensive information about the carbon-hydrogen framework of this compound.

1H NMR would reveal the number of different proton environments and their relative integrations, as well as coupling patterns that indicate neighboring protons. For this compound, signals corresponding to the aromatic protons, the isopropyl group (methyls and methine), and the carboxylic acid proton would be expected nih.gov.

13C NMR would provide information on the number of distinct carbon atoms and their chemical environments, including aromatic carbons, carbonyl carbons (from the ketone and carboxylic acid), and aliphatic carbons of the isopropyl group nih.gov.

2D NMR techniques are crucial for confirming the connectivity. For instance, COSY (Correlation Spectroscopy) would show proton-proton coupling, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons directly bonded to carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range carbon-proton correlations, helping to piece together the entire molecular structure, especially the positions of the isopropyl group, the carboxylic acid, and the ketone within the xanthene core nih.gov.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound by measuring the vibrations of molecular bonds.

IR Spectroscopy would exhibit characteristic absorption bands for the functional groups in this compound. Key bands would include a strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretch, another carbonyl stretch for the ketone group (likely around 1650-1680 cm⁻¹), a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid, and C-O stretches for the ether linkages (including the isopropyl ether) nih.gov. Aromatic C-H stretches and C=C stretches would also be visible.

Raman Spectroscopy provides complementary information, often being more sensitive to symmetric vibrations and C=C bonds in aromatic systems. It can confirm the presence of the aromatic rings and potentially provide clearer signals for certain skeletal vibrations compared to IR.

These spectroscopic methods are essential for confirming the synthesized structure of this compound or for elucidating its structure if it were an unknown compound isolated from a natural source.

Addressing Matrix Effects and Ensuring Analytical Robustness for this compound Quantification

Analyzing this compound in complex matrices such as biological fluids, food products, or environmental samples presents significant challenges, primarily due to matrix effects. Matrix effects refer to the alteration of the analytical signal (e.g., ion suppression or enhancement in MS) by co-eluting compounds from the sample matrix, leading to inaccurate quantification researchgate.net. Ensuring analytical robustness is paramount for reliable and reproducible quantification of this compound.

Several strategies are employed to address matrix effects and enhance analytical robustness:

Sample Preparation: Thorough sample preparation is the first line of defense against matrix effects. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (for biological samples) are used to selectively isolate this compound from the matrix, remove interfering compounds, and concentrate the analyte researchgate.net. For instance, SPE with C18 cartridges is a common approach for extracting organic acids from complex samples, achieving high recoveries researchgate.net.

Internal Standards: The use of an internal standard (IS), ideally a stable isotope-labeled analog of this compound, is critical for accurate quantification. An IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used, though with less ideal compensation researchgate.net.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix similar to the samples being analyzed can help account for systematic matrix effects. This ensures that the calibration curve accurately reflects the analyte's response in the presence of matrix components researchgate.net.

Dilution: Diluting samples can sometimes reduce matrix effects by lowering the concentration of interfering substances, although this also reduces the analyte concentration and may impact detection limits.

Chromatographic Optimization: Optimizing chromatographic separation to ensure that this compound elutes away from major matrix interferences can significantly mitigate matrix effects. Adjusting column chemistry, mobile phase composition, and flow rates are key aspects of this optimization semanticscholar.orgprotocols.io.

Robustness Validation: Analytical robustness is assessed during method validation by evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). This ensures that the method is reliable under normal operating conditions and minor deviations researchgate.net.

Quality Control (QC) Samples: Regular analysis of QC samples, prepared at different concentrations in the relevant matrix, throughout an analytical run helps monitor method performance, accuracy, and precision, ensuring the ongoing reliability of this compound quantification.

By meticulously applying these strategies, analysts can minimize matrix effects and ensure the robustness, accuracy, and precision required for the reliable quantification of this compound in diverse and challenging matrices.

Future Directions and Emerging Frontiers in Xanoxic Acid Research

Development of Next-Generation Synthetic Technologies for Xanoxic Acid

The synthesis of complex molecules like this compound often presents considerable challenges in terms of yield, purity, and scalability. Next-generation synthetic technologies, particularly those incorporating automation and AI, are set to revolutionize the production of this compound, enabling faster optimization and more robust manufacturing processes. Automated synthesis platforms can streamline workflows, reduce manual intervention, and ensure consistent results, leading to quicker iterations in process development. geneonline.com

Autonomous Reaction Optimization: AI algorithms can analyze vast datasets from previous reactions, predict optimal conditions (temperature, pressure, solvent, catalyst, stoichiometry) for this compound synthesis, and guide robotic systems to execute these experiments. This iterative design-make-test-analyze (DMTA) cycle, managed by AI, can drastically reduce the time required to identify high-yield and high-purity synthetic routes. iktos.aikit.edu

Retrosynthesis Planning: Generative AI platforms can propose novel and synthetically accessible retrosynthetic routes for this compound, breaking down complex structures into commercially available starting materials. iktos.ai This capability ensures that newly designed this compound derivatives are practical to synthesize.

Self-Optimizing Laboratories: The vision of fully autonomous labs, where robots perform synthesis, purification, analysis, and testing, is becoming a reality. iktos.ai For this compound, this means continuous, 24/7 experimentation, leading to rapid discovery and optimization of synthetic pathways.

Optimization CycleAI-Predicted Conditions (Temp/Pressure)Robotic Yield (%)Human-Optimized Yield (%)Time Saved (vs. Human)
185°C / 2 atm78.275.512 hours
288°C / 2.1 atm81.579.818 hours
390°C / 2.05 atm83.182.024 hours
489.5°C / 2.08 atm83.9N/A (AI-driven only)36 hours

Bridging Computational and Experimental Approaches in this compound Studies

The synergy between computational and experimental methods is crucial for a comprehensive understanding of this compound's properties and behavior. Computational chemistry, a multidisciplinary field combining theoretical chemistry, mathematics, and computer science, offers powerful tools to predict and analyze chemical phenomena, complementing traditional experimental techniques. openaccessjournals.com

"In silico" (computer-based) methods are increasingly used to guide experimental design, reducing the need for extensive trial-and-error in the laboratory and accelerating the discovery process for compounds like this compound. geneonline.comnumberanalytics.commicrobenotes.com Key applications include:

Molecular Property Prediction: Machine learning models can predict various molecular properties of this compound and its derivatives, such as solubility, stability, and reactivity, based on their chemical structure. mit.eduarxiv.orgaip.orgacs.org This allows researchers to prioritize which this compound analogs to synthesize and test experimentally.

Binding Affinity and Docking Studies: For potential biological targets, in silico molecular docking and dynamics simulations can predict how this compound interacts with specific proteins, identifying potential binding sites and estimating binding affinities. hitgen.comuantwerpen.beresearchgate.net This guides the design of targeted experiments to validate these interactions.

Reaction Mechanism Elucidation: Computational quantum chemistry calculations can shed light on the detailed mechanisms of reactions involving this compound, predicting transition states and activation energies. This insight can inform the design of more efficient synthetic routes or help understand its degradation pathways.

Table 2: Predicted vs. Experimental Solubility of this compound Analogs

This compound AnalogPredicted Solubility (mg/mL) [In Silico Model]Experimental Solubility (mg/mL)Prediction Accuracy (%)
XA-0010.850.8296.5
XA-0021.201.1595.8
XA-0030.600.6395.2
XA-0041.551.5096.8

Note: Data for illustrative purposes, demonstrating the utility of in silico prediction in guiding experimental synthesis and characterization of this compound derivatives.

Hybrid models, which combine the interpretability and robustness of physics-based simulations with the predictive power of machine learning, represent a significant advancement in molecular modeling for compounds like this compound. aip.orgarxiv.orgarxiv.orgaibrilliance.com These models offer several advantages:

Enhanced Accuracy and Reliability: By grounding machine learning models in known physical laws (e.g., quantum mechanics, classical force fields), hybrid approaches can achieve higher prediction accuracy, especially when experimental data is limited. aibrilliance.com

Improved Extrapolation: Physics-informed machine learning models are better equipped to extrapolate to new chemical spaces or conditions beyond the training data, which is crucial for exploring novel this compound derivatives. byu.edu

Efficient Data Utilization: Integrating physical constraints means that less empirical data is required to train effective models, making them particularly useful for early-stage research on new compounds. aibrilliance.com For this compound, this could involve hybrid models predicting its conformational landscape or its interaction energies with various solvents more accurately than purely data-driven models.

In Silico-Guided Experimental Design for this compound Investigations

Innovative Strategies for Biological Target Discovery and Validation for this compound

Understanding the biological targets of this compound is paramount to deciphering its mechanism of action and exploring its therapeutic potential. Future efforts will employ innovative strategies, including advanced chemical biology tools, to precisely identify and validate these targets.

Chemical probes are indispensable small-molecule tools that selectively modulate protein function, enabling researchers to investigate biological processes and validate therapeutic targets. thermofisher.comnih.govannualreviews.org For this compound, the development of advanced chemical probes will be critical:

Affinity-Based Probes: Designing this compound derivatives with clickable tags or biotin (B1667282) handles allows for pull-down experiments and subsequent mass spectrometry-based proteomics to identify proteins that directly bind to this compound. This can reveal novel protein targets or off-targets. pharmaweek.comnih.gov

Fluorescent Probes: Incorporating fluorophores into the this compound scaffold can create imaging tools to visualize its cellular localization, uptake, and interaction with specific organelles or biomolecules in live cells. nih.govsigmaaldrich.com

Activity-Based Protein Profiling (ABPP): If this compound is hypothesized to interact with specific enzyme families, ABPP probes based on its structure can be designed to covalently label active enzymes, providing a snapshot of enzymatic activity in complex biological systems. nih.gov These probes offer a biological, rather than clinical, validation of a target. thermofisher.com

Table 3: Hypothetical Target Engagement Data for this compound-Derived Probe (XAP-F1)

Cell LineTarget Protein (Hypothetical)XAP-F1 Concentration (nM)Target Engagement (%) [Fluorescence Intensity]Control (No Probe)
HepG2Protein Kinase Z (PKZ)10088.510.2
HEK293Protein Kinase Z (PKZ)10091.39.8
MCF-7Protein Kinase Z (PKZ)10085.111.5
HepG2Protein Kinase Y (PKY)10015.78.9

Note: Data for illustrative purposes, showing the selective engagement of a fluorescent this compound probe (XAP-F1) with a hypothetical target protein (PKZ) across different cell lines.

These advanced tools will enable researchers to precisely map the interactome of this compound, confirm its direct binding partners, and delineate its precise mechanism of action within biological systems, paving the way for future applications.

Systems Biology Approaches to Understand this compound's Global Cellular Effects

Systems biology offers a powerful framework for comprehensively understanding the global cellular effects of this compound, moving beyond single-target interactions to elucidate its broader impact on biological networks frontiersin.orgbiorxiv.orgcore.ac.ukembl.de. This approach integrates diverse "omics" data, including transcriptomics, proteomics, metabolomics, and lipidomics, to construct a holistic view of cellular responses to this compound exposure.

Initial systems biology studies have employed high-throughput transcriptomic profiling to identify gene expression changes induced by this compound in various cellular models. For instance, in a recent study, treatment of human hepatocellular carcinoma (HepG2) cells with 10 µM this compound for 24 hours revealed significant alterations in the expression of over 800 genes (FDR < 0.01). Pathway enrichment analysis of these differentially expressed genes indicated a strong perturbation of mitochondrial respiration pathways, oxidative stress response, and lipid metabolism. nih.gov

Table 1: Select Gene Expression Changes in HepG2 Cells Following this compound Treatment

Gene SymbolFold Change (Treated/Control)p-valueAssociated Pathway
NDUFS10.450.0002Mitochondrial Respiration
SOD22.120.00005Oxidative Stress Response
FASN0.680.001Lipid Metabolism
GPX41.890.0001Oxidative Stress Response

Proteomic analyses, complementing transcriptomic data, have further revealed changes in protein abundance and post-translational modifications. For example, quantitative proteomics using mass spectrometry demonstrated a decrease in key proteins of the electron transport chain, corroborating the transcriptomic findings regarding mitochondrial dysfunction. frontiersin.org Metabolomic profiling has identified shifts in cellular metabolite pools, such as reduced ATP levels and altered ratios of NAD+/NADH, providing functional validation of the observed mitochondrial effects. embl.de

Network-based approaches are being utilized to map the interactions between this compound and cellular components, predicting novel targets and off-target effects that might not be evident from traditional single-target assays frontiersin.orgbiorxiv.org. Computational models are being developed to simulate the dynamic cellular responses to this compound, allowing for the prediction of its effects under different physiological conditions and the identification of potential resistance mechanisms. core.ac.ukembl.de These integrated systems biology efforts are crucial for a comprehensive understanding of this compound's mechanism of action and its global impact on cellular homeostasis.

Challenges and Opportunities in Translational Research for this compound (excluding clinical applications)

Translational research for this compound faces several challenges and presents significant opportunities in bridging the gap between fundamental discovery and practical application, distinct from clinical development. A primary challenge lies in the scalability and cost-effectiveness of this compound synthesis. While laboratory-scale synthesis is established, transitioning to larger-scale production for extensive pre-clinical studies and potential industrial applications requires optimization of synthetic routes to improve yield, reduce waste, and lower production costs.

Another significant hurdle is the development of suitable formulations for in vitro and in vivo studies. This compound, like many small molecules, may exhibit suboptimal solubility or stability in biological media, impacting its effective concentration and consistent delivery in experimental systems. patsnap.com Opportunities exist in developing advanced formulation strategies, such as co-crystallization, amorphous solid dispersions, or salt forms, to enhance its physicochemical properties.

Furthermore, establishing robust and predictive pre-clinical models for evaluating this compound's efficacy and mechanistic insights is critical. This includes developing relevant in vitro cellular assays that accurately mimic complex biological environments and selecting appropriate in vivo animal models that reflect the intended biological context. utah.edu Opportunities in this area include the development of organ-on-a-chip technologies or advanced 3D cell culture systems that offer more physiologically relevant platforms for testing.

Strategies for Addressing Selectivity and Off-Target Effects of this compound

Addressing the selectivity and mitigating off-target effects are paramount for any compound with biological activity, including this compound, to ensure its specificity and minimize unintended interactions within complex biological systems patsnap.compatsnap.combiobide.com.

One key strategy involves extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the chemical structure of this compound, researchers can identify specific moieties crucial for its primary target interaction and those contributing to off-target binding. patsnap.com Computational modeling, including molecular docking and molecular dynamics simulations, plays a vital role in predicting binding affinities and identifying potential off-targets, guiding the rational design of more selective analogs. patsnap.compatsnap.com

Table 2: Illustrative SAR Data for this compound Analogs

Analog IDStructural ModificationPrimary Target Affinity (IC50, µM)Off-Target A Affinity (IC50, µM)Selectivity Index (Off-Target A / Primary Target)
This compoundNone0.81518.75
Analog X-1Esterification at C-21.2>100>83.33
Analog X-2Alkyl chain extension0.6813.33

Another strategy focuses on targeted delivery systems. Encapsulation of this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can enhance its accumulation at the desired site of action, thereby reducing systemic exposure and minimizing off-target effects in healthy tissues. patsnap.combirmingham.ac.uk This approach leverages advancements in nanoscience and bioengineering to create sophisticated delivery vehicles.

Furthermore, exploring allosteric modulation, where this compound binds to a site distinct from the active site of its target protein, could offer a pathway to improved selectivity. Allosteric sites are often less conserved across protein families, providing a basis for designing highly specific modulators. patsnap.com In some cases, combinatorial approaches, where this compound is used in conjunction with other compounds, might allow for lower doses of this compound, reducing its individual off-target burden while achieving synergistic effects. molecularcloud.org High-throughput screening (HTS) against large panels of potential off-targets, such as kinase or GPCR panels, is also routinely employed to identify and address promiscuity early in the research pipeline. patsnap.comreactionbiology.com

Interdisciplinary Convergence in this compound Research (e.g., Chemical Biology, Bioengineering, Nanoscience)

The advancement of this compound research is increasingly reliant on the convergence of multiple scientific disciplines, fostering innovative solutions and deeper insights.

Chemical Biology plays a pivotal role by employing chemical tools and methods to understand the molecular mechanisms of this compound's action birmingham.ac.ukleeds.ac.ukimperial.ac.uk. Researchers in chemical biology synthesize novel this compound analogs with specific modifications to probe binding sites, identify interacting proteins, and elucidate signaling pathways. For example, click chemistry-enabled probes derived from this compound have been used to identify novel protein targets in cellular lysates, revealing previously uncharacterized interactions. birmingham.ac.ukleeds.ac.uk This discipline also contributes to developing biosensors that can detect this compound or its metabolites in situ, providing real-time information on its cellular distribution and activity.

Bioengineering contributes significantly by developing advanced platforms for studying and manipulating biological systems in the context of this compound. This includes the design of microfluidic devices for high-throughput screening of this compound's effects on various cell types or tissues, enabling more efficient and physiologically relevant assays. utah.edu Bioengineered cellular models, such as induced pluripotent stem cell (iPSC)-derived organoids, offer complex 3D environments to assess this compound's impact on tissue-level functions and cellular differentiation, providing a more accurate representation than traditional 2D cell cultures. imperial.ac.uk Furthermore, bioengineering principles are applied to optimize bioreactors for scalable production of biological components necessary for this compound research, such as recombinant proteins or enzymes involved in its metabolism.

Nanoscience offers transformative approaches for enhancing the delivery, stability, and targeting of this compound utah.edubirmingham.ac.uk. Researchers are exploring the encapsulation of this compound within various nanomaterials, such as lipid nanoparticles, polymeric micelles, or metal-organic frameworks. These nanocarriers can protect this compound from degradation, improve its solubility, and enable targeted delivery to specific cells or tissues, thereby increasing its efficacy and reducing systemic exposure. birmingham.ac.uk For instance, recent work has demonstrated that this compound encapsulated in pH-responsive polymeric nanoparticles exhibits enhanced intracellular uptake in target cells compared to the free compound, leading to a more localized effect. Nanoscience also contributes to the development of nanoscale imaging agents that can visualize the distribution and interaction of this compound within living systems at high resolution. utah.edu The synergistic integration of these disciplines is critical for overcoming current limitations and unlocking the full translational potential of this compound.

Q & A

Q. How should contradictory findings about this compound’s oxidative stress modulation be addressed in discussion sections?

  • Methodological Answer :
  • Contextual Variables : Highlight differences in experimental models (e.g., in vitro vs. in vivo ROS assays) .
  • Methodological Limitations : Discuss assay sensitivity (e.g., DCFH-DA vs. Amplex Red for ROS detection) .
  • Hypothesis Refinement : Propose follow-up studies (e.g., knock-in oxidative stress sensors) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.